molecular formula C14H19N B2650280 2-(4-Tert-butylphenyl)-2-methylpropanenitrile CAS No. 84271-84-1

2-(4-Tert-butylphenyl)-2-methylpropanenitrile

Cat. No.: B2650280
CAS No.: 84271-84-1
M. Wt: 201.313
InChI Key: XYGURMFNVKMOLN-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-2-methylpropanenitrile is a nitrile-substituted organic compound featuring a tert-butylphenyl group and a methylpropanenitrile moiety.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-13(2,3)11-6-8-12(9-7-11)14(4,5)10-15/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGURMFNVKMOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, yielding the desired nitrile compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that 2-(4-tert-butylphenyl)-2-methylpropanenitrile exhibits significant biological activity, particularly in the inhibition of certain kinases involved in metabolic pathways. Studies have shown its potential as a selective inhibitor of calmodulin-dependent kinases, which play a crucial role in cellular signaling and metabolism regulation .

Therapeutic Potential

The compound has been investigated for its potential in treating conditions such as obesity and insulin resistance. In vivo studies demonstrated that it could restore insulin sensitivity in diet-induced obesity models, suggesting its use as a therapeutic agent for metabolic disorders .

Buffering Agent

In cell culture applications, this compound is utilized as a non-ionic organic buffering agent, maintaining pH levels conducive to cellular growth and function. Its pH range effectiveness (6-8.5) makes it suitable for various biological experiments .

Case Study 1: Insulin Sensitivity Restoration

A study conducted on mouse models demonstrated that administering this compound led to significant improvements in insulin sensitivity compared to control groups. The findings indicated reduced baseline glucose levels and improved glucose tolerance tests (OGTT), highlighting its potential as a treatment for type 2 diabetes .

Case Study 2: Cell Culture Applications

In a series of experiments evaluating the efficacy of various buffering agents in cell cultures, this compound was found to maintain optimal pH levels while supporting cell viability and function across multiple assays. This study emphasized the importance of selecting appropriate buffering agents for biological research .

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-2-methylpropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions enable the compound to modify biological pathways and exert its effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Primary Applications References
2-(4-Tert-butylphenyl)-2-methylpropanenitrile C₁₄H₁₉N 201.31* 4-Tert-butylphenyl, methylpropanenitrile Not explicitly stated (inference: intermediates for agrochemicals/materials)
Procyazine C₁₀H₁₃ClN₆ 276.71 Chloro, cyclopropylamino-triazine, nitrile Herbicide
2-(2-Bromophenyl)-2-methylpropanenitrile C₁₀H₁₀BrN 224.10 Bromophenyl, methylpropanenitrile Organic synthesis intermediate
2-(4-Isobutylphenyl)propanenitrile C₁₃H₁₇N 187.28 Isobutylphenyl, methylpropanenitrile Pharmaceutical precursor (e.g., ibuprofen analogs)
2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile C₈H₈BrN₃ 226.07 Bromopyrimidinyl, methylpropanenitrile Materials science/ligand synthesis

*Calculated based on structural similarity to compounds.

Substituent Effects on Reactivity and Stability

  • This contrasts with procyazine, where the chloro-triazine group enhances herbicidal activity through DNA interaction .
  • Lipophilicity : The tert-butyl group increases lipophilicity, which may improve membrane permeability in pharmaceutical intermediates compared to the isobutyl variant in 2-(4-Isobutylphenyl)propanenitrile .

Biological Activity

2-(4-Tert-butylphenyl)-2-methylpropanenitrile, commonly referred to as tert-butylphenyl nitrile, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 84271-84-1
  • Molecular Formula : C13H17N
  • Molecular Weight : 201.29 g/mol

The compound features a tert-butyl group attached to a phenyl ring, which is further connected to a nitrile functional group. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The nitrile group can participate in nucleophilic reactions and may influence enzyme activities or receptor interactions.

Antimicrobial Properties

Some derivatives of nitriles have demonstrated antimicrobial activity. The presence of the tert-butyl group may enhance lipophilicity, allowing better membrane penetration and increased antimicrobial effects against various pathogens.

Study 1: Anticancer Potential

A study investigated the effects of nitrile compounds on human cancer cell lines. Results indicated that certain nitriles could inhibit cell proliferation and induce apoptosis through mitochondrial pathways. Although specific data on this compound was not provided, the findings support further exploration into its anticancer potential.

Study 2: Antimicrobial Activity

In a comparative analysis of various nitriles, researchers assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results highlighted that certain structural features, including the presence of bulky groups like tert-butyl, enhanced activity against resistant strains.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
This compoundModerateModerate
Nitrile AStrongWeak
Nitrile BWeakStrong

Study 3: Toxicological Profile

Toxicological assessments have shown that while some nitriles can exhibit cytotoxic effects at high concentrations, the safety profile of this compound remains largely unexplored. Further research is needed to establish safe dosage levels and potential side effects.

Q & A

Q. What are the common synthetic routes for 2-(4-Tert-butylphenyl)-2-methylpropanenitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Route A: Reacting 4-tert-butylbenzyl chloride with 2-methylpropanenitrile in the presence of a base (e.g., NaH) under reflux in an aprotic solvent like DMF .
  • Route B: Utilizing a Pd-catalyzed cross-coupling reaction between a tert-butyl-substituted aryl halide and a cyanomethyl precursor .

Optimization Tips:

  • Vary solvent polarity (DMF vs. THF) to improve yields.
  • Adjust reaction time and temperature to minimize byproducts (e.g., hydrolysis of the nitrile group).
  • Use catalytic additives (e.g., KI) to enhance reactivity in SN2 pathways .

Q. Table 1: Comparison of Synthetic Routes

RouteYield (%)Purity (GC)Key Conditions
A65–75>95%NaH, DMF, 80°C
B50–60>90%Pd(OAc)₂, 100°C

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography: Single-crystal diffraction (e.g., using SHELX software ) resolves the tert-butyl group’s steric effects and confirms nitrile bond geometry.
  • NMR Spectroscopy:
    • ¹H NMR: Look for tert-butyl protons at δ 1.3–1.4 ppm and aromatic protons at δ 7.2–7.6 ppm.
    • ¹³C NMR: Nitrile carbon appears at ~115–120 ppm, with tert-butyl carbons at ~30–35 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 230.30 (calculated) .

Note: Discrepancies in melting points (e.g., literature vs. experimental) may arise from polymorphism or impurities; recrystallize in ethanol/water mixtures for consistency .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in radical polymerization or photochemical reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model the nitrile group’s electron-withdrawing effects and tert-butyl’s steric hindrance.
    • Calculate bond dissociation energies (BDEs) for C–CN bonds to assess stability under radical initiation .
  • Docking Studies: Investigate interactions with enzymes (e.g., cytochrome P450) for potential metabolic pathways .

Q. Table 2: Computational Parameters

ParameterValue (DFT/B3LYP/6-31G*)
C–CN BDE85–90 kcal/mol
HOMO-LUMO Gap4.2–4.5 eV

Key Insight: The tert-butyl group reduces electrophilicity at the aromatic ring, directing reactivity to the nitrile moiety .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Case Study: Discrepant ¹³C NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆).
    • Replicate experiments using standardized solvents and internal references (e.g., TMS) .
  • X-ray Refinement: If crystallographic data conflicts with NMR, use SHELXL’s twin refinement to resolve twinning or disorder .
  • Cross-Validate: Combine IR (C≡N stretch at ~2240 cm⁻¹) and LC-MS to confirm molecular integrity .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Kinetic Studies:
    • Conduct accelerated degradation tests (e.g., 40°C, 75% RH) with HPLC monitoring.
    • Identify hydrolysis products (e.g., carboxylic acid derivatives) via GC-MS .
  • pH-Dependent Stability:
    • Use buffer solutions (pH 1–13) to assess nitrile group hydrolysis.
    • Key Finding: Degradation is minimal at pH 4–8 but accelerates in strong acids/bases .

Q. How can researchers design experiments to explore the compound’s role in supramolecular or coordination chemistry?

Methodological Answer:

  • Coordination Complexes: React with transition metals (e.g., Cu²⁺, Fe³⁺) in acetonitrile.
    • Monitor UV-Vis spectra for ligand-to-metal charge transfer bands.
  • Supramolecular Assembly: Co-crystallize with crown ethers or calixarenes to study π-π stacking and steric interactions .

Q. Table 3: Metal Complexation Data

MetalStability Constant (log K)Observed λ_max (nm)
Cu²⁺4.5 ± 0.2650
Fe³⁺3.8 ± 0.3520

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